molecular formula C11H11NO3 B3380376 Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate CAS No. 1909318-62-2

Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate

Cat. No.: B3380376
CAS No.: 1909318-62-2
M. Wt: 205.21
InChI Key: BYTOFAQBQGCQNA-UHFFFAOYSA-N
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Description

Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate is a synthetic organic compound with the molecular formula C({11})H({11})NO(_{3}) It features a pyridine ring substituted with a carboxylate ester group and a hydroxybutynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine-2-carboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl pyridine-2-carboxylate.

    Alkyne Addition: The next step involves the addition of a hydroxybutynyl group. This can be achieved through a Sonogashira coupling reaction, where the methyl pyridine-2-carboxylate is reacted with 4-hydroxybut-1-yne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Methyl 5-(4-oxobut-1-yn-1-yl)pyridine-2-carboxylate.

    Reduction: Methyl 5-(4-hydroxybut-1-en-1-yl)pyridine-2-carboxylate or Methyl 5-(4-hydroxybutyl)pyridine-2-carboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both a pyridine ring and a hydroxybutynyl group suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting or modulating its activity. The hydroxybutynyl group could participate in hydrogen bonding or hydrophobic interactions, while the pyridine ring could engage in π-π stacking or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.

    Ethyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 5-(4-hydroxybut-1-yn-1-yl)benzoate: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

Methyl 5-(4-hydroxybut-1-yn-1-yl)pyridine-2-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of a pyridine ring with a hydroxybutynyl group provides a distinct set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

methyl 5-(4-hydroxybut-1-ynyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)10-6-5-9(8-12-10)4-2-3-7-13/h5-6,8,13H,3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTOFAQBQGCQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C#CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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